N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the condensation of 3,4-dimethoxyaniline with phenylhydrazine followed by cyclization with a suitable pyrimidinone derivative under acidic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of alkylated derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in the construction of various heterocyclic compounds.
Biology: The biological activity of N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored in the context of enzyme inhibition and receptor binding studies. It has shown potential as a lead compound for the development of new pharmaceuticals.
Medicine: Research has indicated that this compound exhibits promising pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties enable the creation of novel materials with specific functionalities.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Phenylhydrazones: Compounds containing phenylhydrazine derivatives often show comparable reactivity and applications.
Aminopyrazoles: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness: N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-25-16-9-8-13(10-17(16)26-2)23-18-15-11-22-24(19(15)21-12-20-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPSNQWRKXCHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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